molecular formula C21H23F3N2O4 B15030608 ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(2-phenylethyl)amino]alaninate

ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(2-phenylethyl)amino]alaninate

Cat. No.: B15030608
M. Wt: 424.4 g/mol
InChI Key: OWYHNKSYRBIRFR-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(2-phenylethyl)amino]alaninate is a fluorinated alaninate ester featuring a trifluoromethyl group, a 4-methoxybenzoyl moiety, and a phenylethylamino substituent. This compound belongs to a class of synthetic trifluoromethylated amides, which are of significant interest in medicinal chemistry due to the enhanced metabolic stability and lipophilicity imparted by the CF₃ group .

Properties

Molecular Formula

C21H23F3N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-(2-phenylethylamino)propanoate

InChI

InChI=1S/C21H23F3N2O4/c1-3-30-19(28)20(21(22,23)24,25-14-13-15-7-5-4-6-8-15)26-18(27)16-9-11-17(29-2)12-10-16/h4-12,25H,3,13-14H2,1-2H3,(H,26,27)

InChI Key

OWYHNKSYRBIRFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(2-phenylethyl)amino]alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trifluoromethyl Group:

    Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group and a suitable palladium catalyst.

    Formation of the Aminoalaninate Moiety: The aminoalaninate moiety can be synthesized through a series of amination reactions, starting from an appropriate alanine derivative and using reagents such as amines and protecting groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(2-phenylethyl)amino]alaninate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(2-phenylethyl)amino]alaninate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(2-phenylethyl)amino]alaninate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyphenyl and aminoalaninate moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 4-methoxy group in the target compound likely reduces lipophilicity compared to chloro-substituted analogues (e.g., log k ~3.8–4.2 for dichlorophenyl carbamates vs. inferred lower log k for methoxy derivatives) .
  • Synthetic Yield : Analogous trifluoroalanine derivatives, such as the compound in , achieve yields of ~70% under optimized palladium-catalyzed conditions, suggesting efficient synthetic routes for this class .

Spectroscopic and Physicochemical Properties

  • 19F NMR : The trifluoromethyl group in similar compounds resonates at δ -66.4 ppm (CDCl₃), consistent with the target compound’s expected spectral profile .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for analogues (e.g., [M+H]+ = 420.1535) align with the molecular formula C₂₁H₂₁F₃N₃O₃, supporting structural confirmation .

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